molecular formula C12H19N3O B7020218 N-[4-(dimethylamino)pyridin-2-yl]-2,2-dimethylpropanamide

N-[4-(dimethylamino)pyridin-2-yl]-2,2-dimethylpropanamide

Cat. No.: B7020218
M. Wt: 221.30 g/mol
InChI Key: IKSHNUMLJHTNRS-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)pyridin-2-yl]-2,2-dimethylpropanamide is a chemical compound known for its significant role in various chemical reactions and applications. This compound is characterized by its pyridine ring substituted with a dimethylamino group and a dimethylpropanamide moiety. It is widely used in organic synthesis due to its unique properties and reactivity.

Properties

IUPAC Name

N-[4-(dimethylamino)pyridin-2-yl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-12(2,3)11(16)14-10-8-9(15(4)5)6-7-13-10/h6-8H,1-5H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSHNUMLJHTNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)pyridin-2-yl]-2,2-dimethylpropanamide typically involves the reaction of 4-dimethylaminopyridine with 2,2-dimethylpropanoyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)pyridin-2-yl]-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound include esters, amides, and other acylated compounds, depending on the specific reaction and reagents used .

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)pyridin-2-yl]-2,2-dimethylpropanamide involves its role as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, allowing it to effectively participate in acylation and esterification reactions. The compound forms an intermediate complex with the acyl donor, which then reacts with the nucleophile to form the final product .

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